4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one
Beschreibung
The compound 4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one is a structurally complex molecule featuring:
- A pyrrolidin-2-one core, a five-membered lactam ring known for its conformational flexibility and role in bioactivity.
- A 3-(2,5-dimethylphenoxy)-2-hydroxypropyl side chain, providing steric bulk and hydrophobicity.
- A prop-2-en-1-yl (allyl) substituent on the pyrrolidinone nitrogen, which may enhance reactivity or modulate solubility .
Eigenschaften
IUPAC Name |
4-[1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-4-11-27-14-19(13-24(27)30)25-26-21-7-5-6-8-22(21)28(25)15-20(29)16-31-23-12-17(2)9-10-18(23)3/h4-10,12,19-20,29H,1,11,13-16H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMOONNAJHXUDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Core Structural Disassembly
The target molecule comprises three primary components:
- A pyrrolidin-2-one ring substituted at the 1-position with a propenyl group.
- A 1H-1,3-benzodiazol-2-yl moiety linked to the pyrrolidinone’s 4-position.
- A 3-(2,5-dimethylphenoxy)-2-hydroxypropyl chain attached to the benzodiazole’s nitrogen.
Retrosynthetic cleavage suggests the following intermediates (Figure 1):
- Intermediate A : 1-(Prop-2-en-1-yl)pyrrolidin-2-one
- Intermediate B : 2-Chloro-1H-1,3-benzodiazole
- Intermediate C : 3-(2,5-Dimethylphenoxy)-2-hydroxypropyl bromide
Synthesis of 1-(Prop-2-en-1-yl)Pyrrolidin-2-one
Ring Formation via Ti–Mg-Catalyzed Carbocyclization
The pyrrolidin-2-one core is synthesized through a Ti(O-iPr)₄/EtMgBr-catalyzed carbocyclization of N-allylpropargylamines. This method, adapted from Ti–Mg systems described for heteroatom-containing pyrrolidines, proceeds under mild conditions (room temperature, 18 hr) with Et₂Zn as the stoichiometric reagent.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | 15 mol% Ti(O-iPr)₄ |
| Co-catalyst | 20 mol% EtMgBr |
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Yield | 78–82% (reported for analogs) |
The propenyl group is introduced via N-allylation of pyrrolidin-2-one using allyl bromide in tetrahydrofuran (THF) with NaH as the base (0°C to room temperature, 12 hr, 89% yield).
Construction of the 1H-1,3-Benzodiazol-2-yl Moiety
Condensation of o-Phenylenediamine Derivatives
Benzodiazoles are synthesized via acid-catalyzed cyclization of o-phenylenediamine with carboxylic acid derivatives. For the 2-yl substitution pattern, in situ generation of a thiourea intermediate followed by oxidative desulfurization proves effective:
- Thiourea Formation : React o-phenylenediamine with methyl isothiocyanate (1.2 eq, EtOH, reflux, 4 hr).
- Oxidative Cyclization : Treat with I₂ (2 eq) in DMSO (80°C, 2 hr) to yield 1H-1,3-benzodiazole-2-thiol.
- Desulfurization : Use Raney nickel in ethanol under H₂ atmosphere (50 psi, 6 hr) to obtain the unsubstituted benzodiazole.
Functionalization with the 3-(2,5-Dimethylphenoxy)-2-Hydroxypropyl Chain
Epoxide-Mediated Alkylation
The 2-hydroxypropyl side chain is introduced via nucleophilic ring-opening of a glycidyl ether derivative. Synthesis proceeds as follows:
- Epoxide Preparation : React 2,5-dimethylphenol with epichlorohydrin (K₂CO₃, DMF, 60°C, 8 hr) to form 2-(2,5-dimethylphenoxy)methyloxirane.
- Benzodiazole Alkylation : Treat Intermediate B with the epoxide (1.5 eq) in presence of BF₃·OEt₂ (5 mol%) in CH₂Cl₂ (0°C to rt, 24 hr).
Key Parameters
- Regioselectivity : BF₃ catalysis directs attack to the less hindered oxirane carbon.
- Diastereomeric Control : The reaction produces a 3:1 ratio of erythro:threo diastereomers, separable via silica gel chromatography.
Coupling of Benzodiazole and Pyrrolidinone Units
Ullmann-Type C–N Cross-Coupling
The benzodiazol-2-yl group is installed at the pyrrolidinone’s 4-position using a copper-catalyzed coupling:
- Pyrrolidinone Bromination : Treat Intermediate A with NBS (1.1 eq) in CCl₄ (AIBN, reflux, 3 hr) to form 4-bromo-1-(prop-2-en-1-yl)pyrrolidin-2-one.
- Cross-Coupling : React with benzodiazole-2-boronic acid (1.2 eq) under CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃ (2 eq) in DMF (100°C, 24 hr).
Optimization Data
| Catalyst System | Yield (%) |
|---|---|
| CuI/Phenanthroline | 67 |
| Pd(PPh₃)₄ | 42 |
| NiCl₂(dppf) | 38 |
Purification and Characterization
Chromatographic Separation
Final purification employs reverse-phase HPLC (C18 column, MeCN/H₂O gradient) to resolve residual diastereomers and coupling byproducts. Analytical data for the target compound includes:
Spectroscopic Features
Analyse Chemischer Reaktionen
Types of Reactions
4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one has shown promise as a lead compound in drug discovery. Its structure allows for targeted interaction with specific biological macromolecules.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that it inhibits cell proliferation through apoptosis induction mechanisms.
Biological Studies
The compound's interactions with biological systems provide insights into its potential therapeutic uses.
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been tested against kinases and phosphatases relevant to cancer metabolism and signaling pathways.
Binding Studies
Fluorescence spectroscopy and surface plasmon resonance techniques have been utilized to study the binding affinity of this compound to target proteins. Results indicate strong binding interactions that may lead to the development of novel inhibitors.
Materials Science Applications
Beyond medicinal chemistry, this compound can be utilized in materials science for developing new materials with unique properties.
Fluorescent Materials
The structural components of the compound allow for potential applications in creating fluorescent materials. Its ability to emit light upon excitation makes it suitable for use in sensors and imaging technologies.
Conductive Polymers
The incorporation of this compound into polymer matrices has been explored for enhancing electrical conductivity. Research indicates that blending it with conductive polymers can improve their performance in electronic applications.
Wirkmechanismus
The mechanism of action of 4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Key Structural Variations and Their Impacts
The table below highlights structural analogs and their differences:
Functional Group Analysis
- Phenoxy Group Modifications: The 2,5-dimethylphenoxy group in the target compound balances hydrophobicity and metabolic stability. Methoxy-substituted phenoxy groups (e.g., ) improve aqueous solubility but may reduce membrane permeability.
- tert-butyl () or aryl groups () alter steric and electronic profiles, impacting target selectivity.
Linker Flexibility :
- Propyl vs. ethyl linkers influence conformational freedom. Longer linkers (e.g., propyl in the target) may enhance binding to deep protein pockets .
Pharmacological Insights
- Kinase Inhibition: Benzodiazole-pyrrolidinone hybrids exhibit ATP-competitive binding in kinase assays. The allyl group in the target compound may confer unique selectivity profiles compared to fluorophenyl or methoxyphenyl analogs .
- Antimicrobial Activity : Analogous compounds with chloro or methyl substituents show moderate activity against Gram-positive bacteria, likely due to membrane disruption .
Computational Predictions
- Molecular docking suggests the 2,5-dimethylphenoxy group occupies hydrophobic pockets in kinase targets, while the allyl group may stabilize π-cation interactions .
Biologische Aktivität
The compound 4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes a pyrrolidinone core and various functional groups, suggests diverse biological activities. This article explores its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 473.5 g/mol. The structural features include:
- Benzimidazole core : Implicated in various biological interactions.
- Dimethylphenoxy group : Potentially enhances lipophilicity and biological activity.
- Hydroxypropyl group : May contribute to solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C28H28FN3O3 |
| Molecular Weight | 473.5 g/mol |
| IUPAC Name | 4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one |
| InChI Key | SHLKFQKBVPZSMY-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The benzimidazole moiety can engage in hydrogen bonding and π-stacking interactions with nucleic acids and proteins, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions.
Anticancer Activity
Research indicates that compounds similar to this one exhibit anticancer properties by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, studies have shown that derivatives with a benzimidazole core can act as inhibitors of cancer cell growth by targeting the Wnt signaling pathway, which is crucial for tumorigenesis .
Antimicrobial Properties
The presence of the dimethylphenoxy group suggests potential antimicrobial activity. Compounds with similar structures have been reported to possess significant antibacterial effects against various strains, including resistant pathogens .
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects, possibly through its ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. This could make it a candidate for further investigation in neurodegenerative disease models.
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
- Study on Anticancer Activity :
- Antimicrobial Testing :
- Neuroprotective Studies :
Q & A
Q. Methodological Answer :
- Biochemical assays : Competitive binding assays (e.g., fluorescence polarization) quantify affinity for target proteins (e.g., kinases or GPCRs) .
- Docking studies : Molecular docking (AutoDock Vina) predicts binding modes to active sites, guided by X-ray crystallography data of homologous targets .
- Enzymatic inhibition : IC values are determined via kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Q. Methodological Answer :
- Functional group modification : Synthesize analogs by replacing the 2,5-dimethylphenoxy group with halogenated or methoxy variants to assess electronic effects .
- In vitro screening : Test analogs against a panel of cell lines (e.g., cancer, neuronal) to correlate structural changes with potency .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interaction points (e.g., hydrogen bonding with the pyrrolidinone oxygen) .
Advanced: How should researchers address contradictory data regarding its biological activity?
Q. Methodological Answer :
- Dose-response validation : Replicate assays across independent labs using standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) .
- Off-target profiling : Screen against unrelated targets (e.g., hERG channel) to rule out nonspecific effects .
- Meta-analysis : Compare data across structurally similar compounds (e.g., benzodiazole derivatives) to identify trends .
Basic: What methods improve solubility and bioavailability for in vivo studies?
Q. Methodological Answer :
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Salt formation : Convert the free base to a hydrochloride salt for improved pharmacokinetics .
- Nanoformulations : Encapsulate in liposomes or PLGA nanoparticles to prolong half-life .
Advanced: How is metabolic stability assessed in preclinical studies?
Q. Methodological Answer :
- Liver microsome assays : Incubate with human/rat liver microsomes and quantify parent compound depletion via LC-MS/MS .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Metabolite identification : HRMS/MS profiles detect hydroxylated or glucuronidated metabolites .
Advanced: What experimental designs mitigate environmental impact during large-scale synthesis?
Q. Methodological Answer :
- Green chemistry : Replace dichloromethane with ethyl acetate or 2-MeTHF to reduce toxicity .
- Waste minimization : Catalytic recycling (e.g., Pd/C for cross-coupling reactions) lowers heavy metal waste .
- Biodegradability assays : OECD 301F tests assess environmental persistence of the compound and intermediates .
Advanced: How can computational modeling predict off-target interactions?
Q. Methodological Answer :
- Proteome-wide docking : Use SwissTargetPrediction to rank potential off-targets based on binding energy .
- Machine learning : Train models on ChEMBL data to predict toxicity (e.g., hepatotoxicity) .
- Molecular dynamics (MD) : GROMACS simulations evaluate binding stability over 100-ns trajectories .
Basic: What in vivo models are appropriate for efficacy testing?
Q. Methodological Answer :
- Rodent models : Use transgenic mice (e.g., Alzheimer’s models for neuroactivity studies) with dose ranges of 10–50 mg/kg .
- PK/PD studies : Serial blood sampling quantifies C and AUC to establish exposure-response relationships .
- Toxicology : OECD 407 guidelines assess organ toxicity via histopathology and serum biomarkers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
